Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate
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Overview
Description
Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a hexahydropyridoindolizine core, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate has several scientific research applications:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target’s function. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl-substituted heterocycles, such as tert-butyl-substituted [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines . These compounds share structural similarities and may exhibit similar reactivity and applications.
Uniqueness
What sets tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate apart is its specific combination of functional groups and the hexahydropyridoindolizine core
Properties
IUPAC Name |
tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-b]indolizine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-13-12(14(18)19)10-11-6-4-5-8-17(11)13/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKGNXOVHVIIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C3N2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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